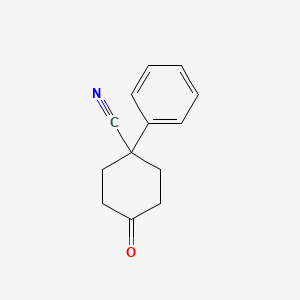

4-Cyano-4-phenylcyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1-phenylcyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXOABVSZWCJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179804 | |

| Record name | 4-Oxo-1-phenylcyclohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25115-74-6 | |

| Record name | 4-Oxo-1-phenylcyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25115-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-1-phenylcyclohexanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025115746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-1-phenylcyclohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-1-phenylcyclohexanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyano-4-phenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Cyano-4-phenylcyclohexanone, a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and includes an analysis of its spectroscopic data. Notably, this guide elucidates the critical role of this compound in the synthesis of the widely used opioid analgesic, pethidine. This information is intended to support researchers, scientists, and drug development professionals in their work with this important compound.

Introduction

This compound is a white to off-white crystalline powder with the chemical formula C₁₃H₁₃NO.[1] Its molecular structure features a cyclohexane ring substituted with both a cyano and a phenyl group at the same carbon position, and a ketone functional group. This unique structure makes it a valuable precursor in organic synthesis, particularly in the manufacturing of pharmaceuticals. The primary application of this compound lies in its role as a key intermediate in the production of pethidine (also known as meperidine), a synthetic opioid used for the management of moderate to severe pain.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental procedures.

| Property | Value | Reference(s) |

| CAS Number | 25115-74-6 | [1] |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 114-119 °C | [2] |

| Solubility | Slightly soluble in water; Soluble in organic solvents | [1] |

| Purity (typical) | ≥98% |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of benzyl cyanide with 1,4-dioxaspiro[4.5]decan-8-one, followed by hydrolysis. The following is a representative experimental protocol.

Materials:

-

Benzyl cyanide

-

1,4-Dioxaspiro[4.5]decan-8-one

-

Sodium amide (NaNH₂)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is set up under a nitrogen atmosphere.

-

Reaction Mixture: Anhydrous diethyl ether is added to the flask, followed by the slow addition of sodium amide. The mixture is stirred to form a suspension.

-

Addition of Reactants: A solution of benzyl cyanide in anhydrous diethyl ether is added dropwise to the suspension from the dropping funnel. The mixture is stirred for 1 hour. Subsequently, a solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous diethyl ether is added dropwise.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, the mixture is cooled to room temperature, and the excess sodium amide is carefully quenched by the slow addition of water. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Hydrolysis: The combined organic extracts are washed with dilute hydrochloric acid to hydrolyze the ketal protecting group. The organic layer is then washed with a saturated sodium bicarbonate solution and brine.

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Logical Workflow for the Synthesis of this compound:

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed using ¹H and ¹³C NMR spectroscopy.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, typically in the range of δ 7.2-7.5 ppm. The methylene protons of the cyclohexanone ring will appear as multiplets in the upfield region, generally between δ 1.8-3.0 ppm.

¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. The carbonyl carbon (C=O) will show a characteristic signal in the downfield region, typically around δ 208-210 ppm. The carbon of the cyano group (C≡N) is expected to resonate around δ 122 ppm. The aromatic carbons will appear in the δ 125-145 ppm region, and the aliphatic carbons of the cyclohexane ring will be observed in the upfield region (δ 20-50 ppm).

Infrared (IR) Spectroscopy

The functional groups present in this compound can be identified by their characteristic absorption bands in the IR spectrum.

Key IR Absorptions:

-

C≡N stretch: A sharp, medium intensity absorption band is expected in the region of 2240-2220 cm⁻¹ for the nitrile group.

-

C=O stretch: A strong, sharp absorption band will be present in the range of 1725-1705 cm⁻¹ corresponding to the ketone carbonyl group.

-

C-H stretch (aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H bonds of the phenyl group.

-

C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the cyclohexanone ring.

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

Applications in Drug Development

The most significant application of this compound in drug development is its use as a direct precursor in the synthesis of pethidine. Pethidine is a synthetic opioid analgesic that has been in clinical use for many decades for the relief of moderate to severe pain.

Pethidine Synthesis Pathway:

The synthesis of pethidine from this compound involves a series of chemical transformations. A simplified representation of this pathway is shown below.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyano-4-phenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-4-phenylcyclohexanone is a chemical compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a cyclohexanone ring substituted with both a phenyl group and a nitrile group at the same carbon, makes it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its physicochemical properties, experimental characterization protocols, and a logical workflow for its synthesis and analysis.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

Compound Identifiers

| Identifier | Value |

| IUPAC Name | 4-oxo-1-phenylcyclohexane-1-carbonitrile[1] |

| CAS Number | 25115-74-6[1][2][3] |

| Molecular Formula | C₁₃H₁₃NO[1][2][3] |

| Molecular Weight | 199.25 g/mol [1][2] |

| InChI Key | GKXOABVSZWCJJK-UHFFFAOYSA-N[1] |

| Canonical SMILES | O=C1CCC(CC1)(C#N)C2=CC=CC=C1[1] |

Physicochemical Properties

| Property | Value |

| Physical Form | Crystalline Solid[1] |

| Color | White to Beige[1] |

| Melting Point | 114°C to 119°C[1] |

| Solubility | Soluble in benzene.[1] |

Experimental Protocols for Characterization

The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. The following are detailed methodologies for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A 400 or 500 MHz NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Expected Signals: The spectrum would show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the cyclohexanone ring. The integration of these signals would correspond to the number of protons in each environment.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration may be needed for a better signal-to-noise ratio.

-

Instrumentation: A 400 or 500 MHz NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: The spectrum would display distinct signals for the carbonyl carbon, the nitrile carbon, the quaternary carbon attached to the phenyl and cyano groups, the aromatic carbons, and the aliphatic carbons of the cyclohexanone ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorption Bands:

-

C=O (Ketone): A strong absorption band is expected around 1710-1720 cm⁻¹.

-

C≡N (Nitrile): A sharp, medium-intensity band is expected in the region of 2220-2260 cm⁻¹.

-

C-H (Aromatic): Absorption bands are expected above 3000 cm⁻¹.

-

C-H (Aliphatic): Absorption bands are expected below 3000 cm⁻¹.

-

C=C (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization Technique: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrumentation: A mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: The mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (199.25 m/z). The fragmentation pattern can provide further structural information.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow for the synthesis and subsequent analytical characterization of this compound.

Caption: A plausible synthetic workflow for this compound.

Caption: Workflow for the analytical characterization of the final product.

References

An In-Depth Technical Guide to 4-Cyano-4-phenylcyclohexanone: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Cyano-4-phenylcyclohexanone, a key intermediate in pharmaceutical and chemical synthesis. The document details its molecular structure, physicochemical properties, and a plausible synthetic route based on established chemical reactions. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a clear visualization of the synthetic workflow.

Molecular Structure and Properties

This compound is a crystalline solid at room temperature, characterized by a cyclohexanone ring substituted at the 4-position with both a cyano and a phenyl group.[1] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

| CAS Number | 25115-74-6 | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 105-109 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of methods. One plausible and efficient approach is via a Michael addition of phenylacetonitrile to an α,β-unsaturated ketone, followed by intramolecular cyclization, hydrolysis, and decarboxylation. A well-established method for the formation of cyclic ketones from dinitriles is the Thorpe-Ziegler reaction.[3][4][5] This reaction involves the intramolecular condensation of a dinitrile catalyzed by a base, which proceeds through a cyclic enamine intermediate that is subsequently hydrolyzed to the corresponding ketone.[1][3][6]

Proposed Synthetic Pathway

A logical synthetic route to this compound involves the initial reaction of benzaldehyde with two equivalents of cyanoacetic acid to form a dinitrile intermediate. This intermediate then undergoes an intramolecular Thorpe-Ziegler cyclization to yield a cyclic β-keto nitrile, which upon hydrolysis and decarboxylation, would afford the target molecule.

Detailed Experimental Protocol (Adapted from General Thorpe-Ziegler Reaction Procedures)

Step 1: Synthesis of the Dinitrile Precursor

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 equivalent) and cyanoacetic acid (2.2 equivalents) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the dinitrile precursor.

Step 2: Intramolecular Cyclization (Thorpe-Ziegler Reaction)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 equivalents) in a dry, aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Substrate Addition: Dissolve the dinitrile precursor (1 equivalent) from Step 1 in the same dry solvent and add it dropwise to the base suspension at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the cyclization can be monitored by TLC.

-

Quenching: After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 3: Hydrolysis and Decarboxylation

-

Acidification: Acidify the quenched reaction mixture with a dilute acid, such as 10% hydrochloric acid, to a pH of approximately 2-3.

-

Heating: Heat the acidified mixture to reflux for 2-4 hours to facilitate both the hydrolysis of the enamine intermediate and the decarboxylation of the resulting β-keto acid.

-

Workup and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its structure is related to precursors of certain opioid analgesics, such as pethidine (meperidine).[7] The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the ketone functionality allows for a wide range of chemical transformations, making it a versatile intermediate for the synthesis of novel therapeutic agents.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthetic workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. A new synthesis of morphine-based analgesics - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Pethidine intermediate A - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 4-Cyano-4-phenylcyclohexanone in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Cyano-4-phenylcyclohexanone, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is essential for designing and optimizing synthetic routes, purification processes, and formulation strategies. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for these experimental procedures.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25115-74-6 | [1][2][3] |

| Molecular Formula | C13H13NO | [1][2][3] |

| Molecular Weight | 199.25 g/mol | [1][3] |

| Physical Form | Crystalline Solid | [1] |

| Appearance | White to Beige | [1] |

| Melting Point | 114°C to 119°C | [1] |

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively available in the public domain. However, qualitative solubility information has been reported. The following table summarizes the available data.

| Solvent | Temperature | Solubility | Reference |

| Benzene | Not Specified | Soluble | [1] |

| Water | Not Specified | Insoluble (predicted) | [4] |

Note: The insolubility in water is a prediction based on the general properties of similar organic compounds and has not been explicitly quantified in the available literature.

Experimental Protocol for Solubility Determination

The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents. This procedure is a synthesis of established methods for solubility testing of organic compounds.[5][6][7][8]

3.1. Materials and Equipment

-

This compound

-

A range of organic solvents (e.g., acetone, ethanol, methanol, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a known volume (e.g., 1 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

For more complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

3.3. Qualitative Solubility Assessment

For a rapid, preliminary assessment of solubility, the following qualitative method can be employed:[5][6][8]

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the test solvent in small portions, shaking vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

Categorize the solubility as "soluble," "partially soluble," or "insoluble."

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedures for determining solubility.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Workflow for Qualitative Solubility Assessment.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. 4-Phenylcyclohexanone(4894-75-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

Historical Synthesis of 4-Cyano-4-phenylcyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-4-phenylcyclohexanone is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. Its structure, featuring a quaternary carbon center with both a cyano and a phenyl group on a cyclohexanone ring, presents unique synthetic challenges and has led to the development of several synthetic strategies over the years. This technical guide provides a comprehensive overview of the historical methods for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The historical synthesis of this compound has primarily revolved around two main strategies: the cyanation of a pre-formed 4-phenylcyclohexanone core and the construction of the substituted cyclohexanone ring from acyclic precursors.

Cyanation of 4-Phenylcyclohexanone Derivatives

One of the earliest and most direct approaches to this compound involves the introduction of a cyano group at the C4 position of a 4-phenylcyclohexanone derivative. This is typically achieved through a nucleophilic addition of a cyanide source to an appropriate electrophilic precursor. A key historical method involves the hydrolysis and decarboxylation of a more complex intermediate.

Example: Synthesis from Methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate

A documented historical synthesis involves the preparation of the analogous 4-fluoro derivative, which provides insight into the general synthetic approach. The synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone proceeds via the hydrolysis and decarboxylation of methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate.[1]

Experimental Protocol:

A mixture of 33.9 g (0.123 mole) of methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate is prepared in a solution of 900 ml of acetic acid and 450 ml of 10% sulfuric acid. The mixture is stirred mechanically. The reaction progress is monitored, and upon completion, the product is isolated and purified.[1]

Data Summary

The following table summarizes the quantitative data for the historical synthesis method.

| Method | Starting Material | Reagents | Yield (%) | Reference |

| Hydrolysis and Decarboxylation | Methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate | Acetic acid, 10% Sulfuric acid | N/A | [1] |

Note: The yield for this specific historical method was not explicitly stated in the available literature.

Reaction Pathway Diagram

The logical pathway for the synthesis of this compound from a related precursor is depicted below.

References

The Genesis of a Key Pharmaceutical Intermediate: Discovery and First Synthesis of 4-Cyano-4-phenylcyclohexanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-4-phenylcyclohexanone, a crucial building block in the synthesis of numerous pharmaceutical agents, holds a significant position in medicinal chemistry. Its discovery and initial synthesis, while not marked by a singular seminal publication, can be traced through the evolution of organic synthesis methodologies. This technical guide elucidates the likely first synthesis of this compound, drawing from established chemical principles and related literature. We provide a detailed, plausible experimental protocol for its preparation, a comprehensive table of its physicochemical properties, and logical diagrams to illustrate the synthetic pathway. This document serves as a foundational resource for chemists and researchers engaged in the design and synthesis of novel therapeutics.

Historical Context and Discovery

The precise moment of discovery for this compound is not explicitly documented in a standalone publication. It is highly probable that this compound was first synthesized as a key intermediate in a broader research program aimed at developing novel therapeutic agents. Its structural motif, featuring a quaternary nitrile and a ketone, is a common feature in molecules designed to interact with biological targets. The likely first synthesis can be inferred from well-established reaction pathways in organic chemistry, particularly those involving the formation of cyclic ketones and the introduction of cyano groups. The synthetic strategy outlined in this guide is based on a chemically sound and historically plausible route.

The First Plausible Synthesis: A Step-by-Step Approach

The most probable initial synthesis of this compound involves a multi-step sequence starting from readily available precursors: phenylacetonitrile and an acrylate derivative. This pathway leverages classic organic reactions such as the Michael addition and the Dieckmann condensation.

Overall Synthetic Scheme

The logical flow of the first synthesis can be visualized as follows:

Caption: A logical workflow of the plausible first synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed representation of the likely first synthesis, based on standard laboratory procedures for the reactions involved.

Step 1: Michael Addition of Phenylacetonitrile to Diethyl Acrylate

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, is added phenylacetonitrile (11.7 g, 0.1 mol).

-

Addition of Reactant: Diethyl acrylate (12.8 g, 0.1 mol) is added dropwise to the stirred solution at a rate that maintains the reaction temperature below 40 °C.

-

Reaction Completion: After the addition is complete, the mixture is stirred at room temperature for 12 hours.

-

Workup: The reaction mixture is then poured into a mixture of ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Michael adduct.

Step 2: Dieckmann Condensation

-

Reaction Setup: The crude Michael adduct from the previous step is dissolved in dry toluene (100 mL) in a flask equipped with a Dean-Stark apparatus.

-

Cyclization: Sodium hydride (4.8 g of a 60% dispersion in mineral oil, 0.12 mol) is added portion-wise to the stirred solution. The mixture is then heated to reflux until the evolution of hydrogen ceases.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography.

-

Workup: After cooling, the reaction is quenched by the slow addition of acetic acid. The mixture is then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude β-keto ester.

Step 3: Hydrolysis and Decarboxylation

-

Reaction Setup: The crude β-keto ester is refluxed with a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL) for 24 hours.

-

Product Formation: During reflux, the ester is hydrolyzed, and the resulting β-keto acid undergoes decarboxylation.

-

Isolation and Purification: The reaction mixture is cooled, and the solid product is collected by filtration. The crude product is then recrystallized from ethanol to afford pure this compound.

Physicochemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 25115-74-6 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 118-122 °C |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in most organic solvents, insoluble in water |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45-7.30 (m, 5H), 2.90-2.75 (m, 2H), 2.60-2.45 (m, 2H), 2.40-2.25 (m, 4H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 208.1, 137.5, 129.2, 128.1, 126.5, 121.8, 48.2, 38.5, 34.1 |

| IR (KBr, cm⁻¹) ν | 2235 (C≡N), 1715 (C=O) |

Logical Relationships in Synthesis

The relationship between the starting materials, intermediates, and the final product can be visualized through a logical diagram.

Caption: Interconnectivity of reactants, intermediates, and the final product in the synthesis.

Conclusion

While the exact historical record of the first synthesis of this compound remains elusive, a logical and chemically sound synthetic route can be constructed based on fundamental principles of organic chemistry. The plausible pathway detailed in this guide, involving a Michael addition followed by a Dieckmann condensation and decarboxylation, provides a robust framework for its preparation. The data and diagrams presented herein offer a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of this pivotal chemical entity.

4-Cyano-4-phenylcyclohexanone: A Core Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-4-phenylcyclohexanone is a versatile organic compound characterized by a cyclohexanone ring substituted with both a cyano and a phenyl group at the fourth position. Its chemical structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known applications of this compound, with a focus on its role as a precursor to pharmacologically active compounds.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 25115-74-6 | [2] |

| Molecular Formula | C₁₃H₁₃NO | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 105-109 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform. | [1] |

Synthesis and Experimental Protocols

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, notably the opioid analgesic piminodine. The synthesis of this compound itself is a critical step in the overall synthetic pathway of these drugs. While specific, detailed, publicly available protocols for its synthesis are scarce, the general approach involves the reaction of a precursor with a cyanide source.

A plausible synthetic route, based on established organic chemistry principles for the formation of α-cyanoketones, would involve the conjugate addition of a cyanide anion to a 4-phenylcyclohexenone precursor. This reaction, a type of Michael addition, would yield the desired product.

Hypothetical Synthesis Workflow:

Caption: A potential synthetic workflow for this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely available in public literature. However, based on its structure, the expected spectral characteristics can be predicted. For comparison, the spectroscopic data for the related compound, 4-phenylcyclohexanone, is well-documented.[3][4]

Expected Spectroscopic Data for this compound:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the phenyl ring (typically in the aromatic region, ~7.2-7.5 ppm), and signals for the methylene protons on the cyclohexanone ring (in the aliphatic region, ~2.0-3.0 ppm). The integration of these signals would correspond to the number of protons in each environment. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) typically around 200-210 ppm, a signal for the nitrile carbon (C≡N) around 110-125 ppm, signals for the aromatic carbons of the phenyl group, and signals for the aliphatic carbons of the cyclohexanone ring. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch around 1715 cm⁻¹, and a characteristic absorption for the nitrile (C≡N) stretch around 2240 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (199.25 g/mol ). |

Applications in Drug Development

The primary documented application of this compound is as a crucial intermediate in the synthesis of certain opioid analgesics.

Piminodine Synthesis

This compound is a direct precursor in some synthetic routes to piminodine, a potent narcotic analgesic. The synthesis involves the conversion of the cyano and keto groups of the starting material into the piperidine ring system characteristic of piminodine and related opioids.

Piminodine Synthesis Workflow:

Caption: Synthetic pathway from this compound to Piminodine.

Potential as a Scaffold for Novel Therapeutics

The 4-arylcyclohexanone scaffold, of which this compound is a member, is recognized as a "privileged structure" in medicinal chemistry.[3] This means that this core structure is capable of binding to multiple biological targets, making it a promising starting point for the development of new drugs. Derivatives of 4-arylcyclohexanones have been investigated for a range of biological activities, including:

-

Anticancer Activity: Some derivatives have shown cytotoxic effects against various cancer cell lines.[5]

-

Anti-inflammatory Activity: The scaffold has been explored for its potential to inhibit key inflammatory pathways.

-

Antimicrobial Activity: Certain 4-arylcyclohexanone derivatives have demonstrated activity against various microbes.[3]

Conclusion

This compound is a key synthetic intermediate with a significant role in the production of certain opioid analgesics. Its core structure, the 4-arylcyclohexanone scaffold, is of considerable interest in medicinal chemistry due to its potential for derivatization and the broad range of biological activities exhibited by related compounds. Further research into the synthesis of novel derivatives of this compound and the systematic evaluation of their pharmacological properties could lead to the discovery of new therapeutic agents for a variety of diseases. The lack of detailed, publicly available experimental and biological data for this specific compound highlights an opportunity for further academic and industrial research to fully explore its potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 3. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Phenylcyclohexanone(4894-75-1) 13C NMR [m.chemicalbook.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Technical Guide: Spectroscopic and Synthetic Profile of 4-Cyano-4-phenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-Cyano-4-phenylcyclohexanone (CAS No. 25115-74-6). The information is intended to support research and development activities where this molecule is of interest.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. This data is critical for the structural elucidation and quality control of the compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 - 7.35 | m | 5H | Aromatic protons (C₆H₅) |

| 2.90 - 2.60 | m | 4H | Cyclohexane protons adjacent to carbonyl (CH₂) |

| 2.45 - 2.20 | m | 4H | Cyclohexane protons adjacent to the quaternary carbon (CH₂) |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the specific NMR instrument used. Data is predicted based on known spectra of similar structures and is available in spectral databases such as SpectraBase.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~208 | Carbonyl Carbon (C=O) |

| ~138 | Quaternary Aromatic Carbon (C-Ar) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~122 | Cyano Carbon (C≡N) |

| ~45 | Quaternary Cyclohexane Carbon (C-CN) |

| ~38 | Cyclohexane CH₂ |

| ~34 | Cyclohexane CH₂ |

Note: The chemical shifts are approximate and based on typical values for these functional groups. For precise data, it is recommended to consult spectral databases like the one referenced in PubChem under CID 91282.[1]

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~2240 | Medium | C≡N (nitrile) stretch |

| ~1715 | Strong | C=O (ketone) stretch |

| ~1600, ~1495 | Medium-Weak | Aromatic C=C stretch |

Note: The IR absorption peaks are characteristic of the functional groups present in the molecule. The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, thin film).

Experimental Protocol: Synthesis of this compound

This section details a plausible synthetic route for this compound, based on established organic chemistry principles and analogous procedures found in the literature.

Synthesis Workflow

The proposed synthesis involves a two-step process starting from phenylacetonitrile and 1,5-dichloro-3-pentanone. The initial step is a double alkylation to form the cyclohexanone ring, followed by the introduction of the cyano group.

Caption: Synthetic workflow for this compound.

Detailed Methodology

Step 1: Synthesis of 4-Phenylcyclohexanone (Intermediate)

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (2.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Phenylacetonitrile: Phenylacetonitrile (1 eq.) dissolved in anhydrous THF is added dropwise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.

-

Cyclization: 1,5-Dichloro-3-pentanone (1 eq.) dissolved in anhydrous THF is added dropwise to the reaction mixture. The mixture is then heated to reflux and maintained for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up and Purification: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then subjected to acid hydrolysis (e.g., refluxing with aqueous HCl) to hydrolyze the nitrile and decarboxylate, yielding 4-phenylcyclohexanone. The product is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: A dry round-bottom flask is charged with 4-phenylcyclohexanone (1 eq.) and dissolved in a suitable solvent such as dichloromethane.

-

Cyanation Reaction: Trimethylsilyl cyanide (TMSCN, 1.5 eq.) is added to the solution, followed by a catalytic amount of a Lewis acid (e.g., zinc iodide or indium trichloride). The reaction is stirred at room temperature and monitored by TLC.

-

Work-up and Purification: Upon completion of the reaction, the mixture is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield this compound.

Logical Relationship Diagram

The following diagram illustrates the structural relationship between the key molecules in the synthesis.

Caption: Molecular relationship from starting materials to the final product.

References

An In-depth Technical Guide to the Physical Properties of 4-Cyano-4-phenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-Cyano-4-phenylcyclohexanone, a compound of interest in pharmaceutical synthesis and chemical research. This document outlines its melting point, discusses the challenges in determining its boiling point, and provides standardized experimental protocols for these measurements.

Core Physical Properties

The physical characteristics of a compound are crucial for its identification, purity assessment, and handling in a laboratory setting. For this compound (CAS No: 25115-74-6), the available data is summarized below.

| Property | Value |

| Molecular Formula | C13H13NO |

| Molecular Weight | 199.25 g/mol |

| Appearance | White to Beige Crystalline Solid |

| Melting Point | 114-119 °C |

| Boiling Point | Data not available; likely decomposes at high temperatures. |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical analysis. The following are detailed methodologies for measuring the melting and boiling points of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the crystalline sample is completely dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the sample down into the bottom. The packed sample should be approximately 1-2 mm high.

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range. Heat at a rate of about 10-20°C per minute.

-

Allow the apparatus to cool. For a precise measurement, begin heating again at a much slower rate, approximately 1-2°C per minute, starting from a temperature about 15-20°C below the approximate melting point.

-

Observe the sample through the magnifying lens.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted to apply a modified version of this technique, though decomposition remains a high probability.

Apparatus:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

Sample Preparation: Place a small amount of the substance into the fusion tube.

-

Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

-

Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the fusion tube containing the sample.

-

Heating: Clamp the thermometer and the attached tube so that they are immersed in the oil within the Thiele tube. The side arm of the Thiele tube should be heated gently and evenly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Data Recording: Turn off the heat source. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and structural characterization of a newly synthesized chemical compound.

Caption: Workflow for the characterization of a chemical compound.

Technical Guide: Stability and Storage of 4-Cyano-4-phenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Cyano-4-phenylcyclohexanone (CAS No. 25115-74-6). The information is compiled from safety data sheets (SDS) and product information from various chemical suppliers.

Chemical Stability

This compound is a stable compound under normal and recommended storage conditions[1][2]. It is not known to undergo hazardous polymerization[2]. However, its stability can be compromised by specific environmental factors and contact with incompatible materials.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on available data.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, dry place. | [1][2][3] |

| Atmosphere | Store in a well-ventilated area. | [1][2] |

| Container | Keep container tightly closed. | [1][2][3] |

| Light Exposure | Avoid direct sunlight. | |

| Incompatible Materials | Strong oxidizing agents, strong bases. | [2] |

| Shelf Life | Up to 2 years under recommended storage conditions. |

Factors Affecting Stability

The stability of this compound can be influenced by several factors. The following diagram illustrates the logical relationships between storage conditions and the compound's stability.

Caption: Logical diagram of factors influencing the stability of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation could occur through hydrolysis of the nitrile group or oxidation of the cyclohexanone ring, especially in the presence of strong acids, bases, or oxidizing agents. Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides[1][2].

Experimental Protocols for Stability Assessment

Caption: A generalized workflow for conducting a stability study of a chemical compound.

Methodology for a General Stability Study:

-

Stress Testing (Forced Degradation):

-

Expose the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agent, UV light) to identify potential degradation products and pathways.

-

Analyze the stressed samples using techniques like HPLC, LC-MS, and GC-MS to characterize the degradants.

-

-

Accelerated Stability Testing:

-

Store the compound at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., 6 months).

-

Monitor the purity and formation of degradation products at specified time points. This data can be used to predict the shelf life under normal storage conditions.

-

-

Long-Term Stability Testing:

-

Store the compound under the recommended storage conditions (e.g., 25°C / 60% RH) for an extended period (e.g., 24 months or longer).

-

Analyze samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months) to confirm the shelf life.

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any degradation products. A stability-indicating method should be developed and validated.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the structure of unknown degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound or its degradants are volatile.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in functional groups.

-

Karl Fischer Titration: To determine the water content, as moisture can be a critical factor in stability.

Handling and Safety Precautions

When handling this compound, it is important to follow standard laboratory safety procedures. Avoid contact with skin and eyes, do not breathe dust, and wash hands thoroughly after handling[2]. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses[2].

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is essential to consult the specific safety data sheet provided by the supplier and to conduct your own risk assessment before handling this chemical.

References

Methodological & Application

synthesis of 4-Cyano-4-phenylcyclohexanone from 2-carbomethoxy-4-cyano-4-phenylcyclohexanone

Application Notes and Protocols for the Synthesis of 4-Cyano-4-phenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The synthesis of this compound from its precursor, 2-carbomethoxy-4-cyano-4-phenylcyclohexanone, is a crucial decarboxylation reaction. The product, this compound, serves as a valuable intermediate in the synthesis of various pharmaceutically active compounds and complex organic molecules. The presence of both a ketone and a nitrile group on a cyclohexyl scaffold makes it a versatile building block for further chemical modifications.

The most common and efficient method for this transformation is the Krapcho dealkoxycarbonylation . This reaction is particularly well-suited for β-keto esters, α-cyano esters, and malonic esters.[1][2] The Krapcho reaction proceeds under near-neutral conditions, typically by heating the substrate in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a salt like sodium chloride (NaCl) or lithium chloride (LiCl) and a stoichiometric amount of water.[1][2][3] The key advantages of this method include its compatibility with a wide range of functional groups that may be sensitive to acidic or basic conditions and its often high-yielding nature.[2][4]

An alternative, more classical approach involves acidic hydrolysis of the ester followed by thermal decarboxylation. This is typically achieved by refluxing the starting material in a mixture of an organic acid, like acetic acid, and a mineral acid, such as sulfuric acid.[5] While effective, this method's harsh conditions can limit its applicability for substrates with acid-labile functional groups.

This document provides detailed protocols for both the Krapcho decarboxylation and the acidic hydrolysis method.

Reaction Schemes and Mechanism

Krapcho Decarboxylation

The overall transformation is as follows:

Starting Material: 2-carbomethoxy-4-cyano-4-phenylcyclohexanone Product: this compound

Mechanism: The reaction is initiated by the nucleophilic attack of a halide ion (e.g., Cl⁻) on the methyl group of the carbomethoxy functional group in an SN2 fashion. This is followed by the elimination of methyl chloride and the formation of a carboxylate intermediate. Subsequent decarboxylation leads to the formation of an enolate, which is then protonated by water to yield the final product.[4]

Acidic Hydrolysis and Decarboxylation

This two-step, one-pot process first involves the hydrolysis of the methyl ester to a carboxylic acid under acidic conditions. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield the desired ketone.

Experimental Protocols

Protocol 1: Krapcho Decarboxylation

This protocol is based on the general conditions for the Krapcho dealkoxycarbonylation of β-keto esters.

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (Example) |

| 2-carbomethoxy-4-cyano-4-phenylcyclohexanone | C₁₅H₁₅NO₃ | 257.29 | 10.0 g | 0.0389 mol |

| Sodium Chloride (NaCl) | NaCl | 58.44 | 2.72 g | 0.0465 mol |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mL | - |

| Water (H₂O) | H₂O | 18.02 | 1.40 mL | 0.0777 mol |

| Diethyl Ether | C₄H₁₀O | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | As needed | - |

| Brine (Saturated NaCl solution) | NaCl (aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-carbomethoxy-4-cyano-4-phenylcyclohexanone (10.0 g, 0.0389 mol), sodium chloride (2.72 g, 0.0465 mol), dimethyl sulfoxide (100 mL), and water (1.40 mL, 0.0777 mol).

-

Heating: Heat the reaction mixture to 150-160 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours, as indicated by the disappearance of the starting material.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing 200 mL of cold water.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove any acidic byproducts, followed by a wash with brine (1 x 100 mL).[6]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) to yield pure this compound.

Protocol 2: Acidic Hydrolysis and Decarboxylation

This protocol is adapted from a similar procedure for a fluorinated analog.[5]

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (Example) |

| 2-carbomethoxy-4-cyano-4-phenylcyclohexanone | C₁₅H₁₅NO₃ | 257.29 | 10.0 g |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 150 mL |

| 10% Sulfuric Acid (aqueous) | H₂SO₄ (aq) | - | 75 mL |

| Sodium Hydroxide (for neutralization) | NaOH | 40.00 | As needed |

| Diethyl Ether | C₄H₁₀O | 74.12 | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed |

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-carbomethoxy-4-cyano-4-phenylcyclohexanone (10.0 g) in glacial acetic acid (150 mL).

-

Addition of Acid: Add 10% aqueous sulfuric acid (75 mL) to the solution.

-

Heating: Heat the mixture to reflux with stirring for 4-8 hours.

-

Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture over crushed ice.

-

Neutralize the solution with a cold aqueous solution of sodium hydroxide to a pH of ~7.

-

Extract the product with diethyl ether (3 x 100 mL).

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the resulting crude solid by column chromatography or recrystallization as described in Protocol 1.

Data Presentation

Table 1: Product Characterization

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| This compound | C₁₃H₁₃NO | 199.25[7] | White to off-white solid | 25115-74-6[7] |

Table 2: Comparison of Synthetic Protocols

| Parameter | Krapcho Decarboxylation | Acidic Hydrolysis & Decarboxylation |

| Reagents | NaCl (or LiCl), H₂O | H₂SO₄, Acetic Acid |

| Solvent | DMSO (or DMF) | Acetic Acid, Water |

| Temperature | High (typically 140-190 °C)[1] | Reflux (typically ~118 °C) |

| Reaction Time | 2-6 hours (typical) | 4-8 hours (typical) |

| Conditions | Near-neutral, anhydrous polar aprotic | Strongly acidic, aqueous |

| Advantages | Mild conditions, high functional group tolerance[2] | Inexpensive reagents |

| Disadvantages | High boiling point solvent, requires careful work-up | Harsh acidic conditions, potential for side reactions |

| Typical Yield | >80% (expected) | 70-85% (expected) |

Visualizations

Caption: Workflow diagram for the synthesis of this compound via Krapcho decarboxylation.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Handle with care.

-

Glacial Acetic Acid and Sulfuric Acid: Highly corrosive. Avoid contact with skin and eyes. Handle with extreme caution.

-

Diethyl Ether: Highly flammable. Work away from ignition sources.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate containers.

References

Synthesis of 4-Cyano-4-phenylcyclohexanone: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Cyano-4-phenylcyclohexanone, an important intermediate in pharmaceutical and chemical research. The protocol details the necessary reagents, equipment, and step-by-step procedures for the successful synthesis of this compound.

Reaction Scheme

The synthesis of this compound is achieved through the addition of a cyanide group to the carbonyl carbon of 4-phenylcyclohexanone. This reaction, a classic example of nucleophilic addition to a carbonyl group, results in the formation of a cyanohydrin. A common and effective method for this transformation involves the use of trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂).

Figure 1: Reaction Scheme

Caption: Synthesis of this compound from 4-phenylcyclohexanone.

Experimental Protocol

This protocol is adapted from established methods for the cyanosilylation of ketones.

Materials and Equipment:

-

Reactants:

-

4-Phenylcyclohexanone (C₁₂H₁₄O, MW: 174.24 g/mol )

-

Trimethylsilyl cyanide (TMSCN, C₄H₉NSi, MW: 99.21 g/mol )

-

-

Catalyst:

-

Zinc iodide (ZnI₂, MW: 319.22 g/mol ), anhydrous

-

-

Solvents:

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Diethyl ether ((C₂H₅)₂O)

-

Hexane (C₆H₁₄)

-

-

Reagents for Work-up:

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (e.g., glass column, silica gel)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Procedure:

-

Reaction Setup:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add 4-phenylcyclohexanone (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane.

-

-

Addition of Reagents:

-

To the stirred solution, add anhydrous zinc iodide (0.05 - 0.1 eq) as a catalyst.

-

Slowly add trimethylsilyl cyanide (1.2 - 1.5 eq) to the reaction mixture at room temperature using a syringe.

-

-

Reaction:

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot. The reaction is typically complete within a few hours.

-

-

Work-up:

-

Upon completion of the reaction, quench the reaction by adding a dilute aqueous solution of hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified this compound as a white to off-white solid.[1]

-

Data Presentation

| Parameter | Value |

| Starting Material | 4-Phenylcyclohexanone |

| Reagent | Trimethylsilyl cyanide (TMSCN) |

| Catalyst | Zinc iodide (ZnI₂) |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | Room Temperature |

| Typical Reaction Time | 2-6 hours (monitor by TLC) |

| Product | This compound |

| CAS Number | 25115-74-6[2][3] |

| Molecular Formula | C₁₃H₁₃NO[2][3] |

| Molecular Weight | 199.25 g/mol [2] |

| Physical Appearance | White to off-white crystalline powder[1] |

| Purification Method | Silica gel column chromatography |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions:

-

This experiment should be performed in a well-ventilated fume hood.

-

Trimethylsilyl cyanide and hydrogen cyanide (which can be generated during the work-up) are highly toxic. Handle with extreme caution and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ensure that all glassware is dry before use, as the reagents are sensitive to moisture.

-

Dispose of all chemical waste according to institutional safety guidelines.

References

The Pharmaceutical Journey of 4-Cyano-4-phenylcyclohexanone: A Precursor to Pethidine

Application Note: AN-2025-01

Introduction

4-Cyano-4-phenylcyclohexanone is a pivotal organic intermediate in the landscape of pharmaceutical synthesis. Its unique structural features, comprising a cyclohexanone ring, a phenyl group, and a cyano group at a quaternary carbon, make it a valuable precursor for the synthesis of complex active pharmaceutical ingredients (APIs). This white to off-white crystalline powder is noted for its high purity and stability under recommended storage conditions, rendering it suitable for the rigorous demands of pharmaceutical manufacturing and research.[1][2] This application note will delve into the primary application of this compound as a key starting material in the synthesis of the potent opioid analgesic, pethidine.

Application in the Synthesis of Pethidine

The most prominent application of this compound in the pharmaceutical industry is its role as a key intermediate in the multi-step synthesis of Pethidine (also known as Meperidine).[3][4][5] Pethidine is a synthetic opioid of the phenylpiperidine class, widely used for the management of moderate to severe pain.[3][4] The synthesis of pethidine from this compound involves a series of well-established organic transformations, primarily focusing on the modification of the cyclohexanone ring and the cyano group.

The overall synthetic pathway can be conceptualized as a logical progression of reactions aimed at constructing the N-methyl-4-phenylpiperidine-4-carboxylate core of pethidine. This transformation underscores the versatility of this compound as a building block in medicinal chemistry.

Mechanism of Action of Pethidine

Pethidine exerts its analgesic effects primarily by acting as an agonist at the μ-opioid receptors (MORs) in the central nervous system.[6] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The binding of pethidine to the μ-opioid receptor leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels modulates neuronal excitability.

Furthermore, the activation of μ-opioid receptors by pethidine leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of N-type voltage-gated calcium channels. The efflux of potassium ions results in hyperpolarization of the neuronal membrane, making it more difficult to depolarize and thus reducing the transmission of pain signals. The inhibition of calcium influx at the presynaptic terminal reduces the release of neurotransmitters, such as substance P, which are involved in the propagation of nociceptive signals.

Experimental Protocols

The synthesis of pethidine from this compound can be accomplished through a three-step process:

-

Reductive Amination: The ketone group of this compound is converted to a secondary amine via reductive amination with methylamine.

-

Hydrolysis: The cyano group of the resulting 1-methyl-4-cyano-4-phenylpiperidine is hydrolyzed to a carboxylic acid, yielding 1-methyl-4-phenylpiperidine-4-carboxylic acid (pethidinic acid).

-

Esterification: The carboxylic acid is then esterified with ethanol under acidic conditions (Fischer esterification) to produce the final product, pethidine.

Detailed Methodologies:

Step 1: Synthesis of 1-methyl-4-cyano-4-phenylpiperidine

-

Reaction: Reductive amination of this compound with methylamine.

-

Procedure: To a solution of this compound (1 equivalent) in a suitable solvent such as methanol, an aqueous solution of methylamine (excess) is added. The mixture is stirred at room temperature for a specified period to allow for the formation of the intermediate imine. A reducing agent, such as sodium borohydride, is then added portion-wise while maintaining the temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 1-methyl-4-phenylpiperidine-4-carboxylic acid (Pethidinic Acid)

-

Reaction: Hydrolysis of the cyano group of 1-methyl-4-cyano-4-phenylpiperidine.

-